molecular formula C24H24N2O6S B301714 Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate

Numéro de catalogue B301714
Poids moléculaire: 468.5 g/mol
Clé InChI: MWLJZKATWPQNRE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate, also known as EMA-401, is a novel small molecule drug that has shown promising results in the treatment of chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist that acts by blocking the AT2 receptor, which is involved in pain signaling pathways.

Mécanisme D'action

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate acts by blocking the AT2 receptor, which is involved in pain signaling pathways. The AT2 receptor is upregulated in response to tissue injury and inflammation, and it has been shown to play a role in the development and maintenance of chronic pain. By blocking the AT2 receptor, Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate reduces pain signaling and provides relief from chronic pain.
Biochemical and Physiological Effects
Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of pain-related genes in the spinal cord, reduce the release of pro-inflammatory cytokines, and reduce the activation of glial cells. It has also been shown to improve nerve function and reduce nerve damage in preclinical models of neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied in preclinical models of chronic pain. However, one limitation of Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate is that it has only been tested in a limited number of clinical trials, and more research is needed to fully understand its safety and efficacy in humans.

Orientations Futures

There are a number of future directions for research on Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate. One potential area of research is the development of more potent and selective AT2 receptor antagonists. Another area of research is the use of Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate in combination with other pain medications to improve pain relief. Finally, more research is needed to fully understand the safety and efficacy of Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate in humans, and to explore its potential use in other chronic pain conditions.

Méthodes De Synthèse

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate can be synthesized using a two-step process. The first step involves the synthesis of 3-methoxyphenylsulfonyl chloride, which is then used in the second step to synthesize Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate. The second step involves the reaction of 3-methoxyphenylsulfonyl chloride with ethyl 2-amino-3-(benzoylamino)benzoate in the presence of triethylamine and acetic anhydride.

Applications De Recherche Scientifique

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. In a phase 2a clinical trial, Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate was found to be safe and well-tolerated in patients with post-herpetic neuralgia, and it showed a significant reduction in pain compared to placebo.

Propriétés

Nom du produit

Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate

Formule moléculaire

C24H24N2O6S

Poids moléculaire

468.5 g/mol

Nom IUPAC

ethyl 2-[[2-[N-(benzenesulfonyl)-3-methoxyanilino]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N2O6S/c1-3-32-24(28)21-14-7-8-15-22(21)25-23(27)17-26(18-10-9-11-19(16-18)31-2)33(29,30)20-12-5-4-6-13-20/h4-16H,3,17H2,1-2H3,(H,25,27)

Clé InChI

MWLJZKATWPQNRE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

SMILES canonique

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.